2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a methylating agent like methyl iodide under basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization of an appropriate intermediate, such as an amino alcohol, using a dehydrating agent like phosphorus oxychloride.
Coupling of the Rings: The final step involves coupling the thiadiazole and azetidine rings through an amide bond formation. This can be achieved by reacting the azetidine derivative with a suitable acylating agent, such as methoxyacetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiadiazole ring can be reduced to a thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as:
2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-6-11-12-9(16-6)13-3-7(4-13)10-8(14)5-15-2/h7H,3-5H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVPWFUVZRMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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